molecular formula C17H12N4O4 B11532839 N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide

N'-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide

Cat. No.: B11532839
M. Wt: 336.30 g/mol
InChI Key: USSPHYLTCGQQGO-YBFXNURJSA-N
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Description

N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide is a chemical compound that belongs to the class of hydrazones. It is characterized by the presence of a furan ring substituted with a nitrophenyl group and a pyridine ring connected through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide typically involves the condensation reaction between 5-(2-nitrophenyl)furan-2-carbaldehyde and pyridine-4-carbohydrazide. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazone linkage can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{(E)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyridine-4-carbohydrazide is unique due to its combination of a nitrophenyl-substituted furan ring and a pyridine ring connected through a hydrazone linkage. This unique structure imparts specific electronic and steric properties, making it distinct from other similar compounds .

Properties

Molecular Formula

C17H12N4O4

Molecular Weight

336.30 g/mol

IUPAC Name

N-[(E)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C17H12N4O4/c22-17(12-7-9-18-10-8-12)20-19-11-13-5-6-16(25-13)14-3-1-2-4-15(14)21(23)24/h1-11H,(H,20,22)/b19-11+

InChI Key

USSPHYLTCGQQGO-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-]

Origin of Product

United States

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